molecular formula C15H22N2O3 B2969278 N1-(1-hydroxybutan-2-yl)-N2-(4-isopropylphenyl)oxalamide CAS No. 920181-24-4

N1-(1-hydroxybutan-2-yl)-N2-(4-isopropylphenyl)oxalamide

Cat. No.: B2969278
CAS No.: 920181-24-4
M. Wt: 278.352
InChI Key: WJEZKAIBMOQZAO-UHFFFAOYSA-N
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Description

N1-(1-hydroxybutan-2-yl)-N2-(4-isopropylphenyl)oxalamide is a synthetic oxalamide derivative supplied for research and development purposes. This compound features a molecular structure combining a hydroxybutyl chain with an isopropylphenyl group, linked by an oxalamide core, a motif present in various biologically active molecules . The presence of the oxalamide functional group is significant in medicinal chemistry, as it is often explored for its potential to engage in hydrogen bonding, which can influence binding affinity and selectivity in protein-ligand interactions . The isopropylphenyl moiety may contribute to hydrophobic interactions, while the hydroxy group can improve aqueous solubility . This chemical reagent is strictly for research use in laboratory settings. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers can utilize this compound in various applications, including as a building block for the synthesis of more complex molecules, in the development of pharmaceutical candidates, or as a standard in analytical studies. Handling should adhere to standard laboratory safety protocols.

Properties

IUPAC Name

N'-(1-hydroxybutan-2-yl)-N-(4-propan-2-ylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-4-12(9-18)16-14(19)15(20)17-13-7-5-11(6-8-13)10(2)3/h5-8,10,12,18H,4,9H2,1-3H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEZKAIBMOQZAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)C(=O)NC1=CC=C(C=C1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1-hydroxybutan-2-yl)-N2-(4-isopropylphenyl)oxalamide typically involves the reaction of oxalyl chloride with appropriate amines. One common method includes the following steps:

    Preparation of Oxalyl Chloride Solution: Oxalyl chloride is dissolved in an inert solvent such as dichloromethane.

    Reaction with Amines: The oxalyl chloride solution is then reacted with 1-hydroxybutan-2-amine and 4-isopropylaniline under controlled conditions. The reaction is usually carried out at low temperatures to prevent side reactions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Continuous flow reactors may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1-(1-hydroxybutan-2-yl)-N2-(4-isopropylphenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid or aluminum chloride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N1-(1-hydroxybutan-2-yl)-N2-(4-isopropylphenyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-(1-hydroxybutan-2-yl)-N2-(4-isopropylphenyl)oxalamide involves its interaction with specific molecular targets. The hydroxybutyl group may facilitate binding to enzymes or receptors, while the isopropylphenyl group can enhance hydrophobic interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Comparison

The target compound’s structure features a hydroxylated aliphatic chain and a bulky 4-isopropylphenyl group. Key structural analogs include:

Compound Name Substituents (N1/N2) Key Features Evidence ID
N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(4-isopropylphenyl)oxalamide 2-hydroxy-2-methyl-4-(methylthio)butyl / 4-isopropylphenyl Hydrophilic hydroxyl and sulfur-containing side chain; similar 4-isopropylphenyl group.
N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (18) 2-fluorophenyl / 4-methoxyphenethyl Electronegative fluorine and methoxy groups; aromatic substitutions.
N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide (10) Adamantyl / 4-chlorobenzyloxy Bulky adamantyl group; chlorinated aromatic moiety.
N1-(1-hydroxybutan-2-yl)-N2-(2-(4-chlorophenyl)-thienopyrazol-3-yl)oxalamide 1-hydroxybutan-2-yl / thienopyrazol-4-chlorophenyl Shared hydroxylated butyl chain; heterocyclic thienopyrazol group.

Key Observations :

  • The hydroxyl group in the target compound enhances hydrophilicity compared to non-polar substituents like adamantyl () or fluorophenyl ().

Implications for the Target Compound :

  • Similar methods would apply, but the hydroxyl group may require protection/deprotection steps to prevent undesired side reactions.

Physicochemical Properties

Property Target Compound (Inferred) N1-(Adamant-2-yl)-N2-(4-chlorobenzyloxy)oxalamide (10) N1-(2-Fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (18)
Molecular Weight ~280 g/mol (C₁₃H₁₈N₂O₃) 422.12 g/mol 296.3 g/mol
Solubility Moderate (hydroxyl group) Low (adamantyl) Low (fluorophenyl)
Melting Point N/A >210°C Not reported

Key Trends :

  • Bulky groups (e.g., adamantyl) increase melting points and reduce solubility .
  • Polar substituents (e.g., hydroxyl, methoxy) improve aqueous solubility .

Target Compound Hypotheses :

  • The hydroxyl group may facilitate hydrogen bonding with biological targets, similar to methoxy groups in compound 18 .
  • The 4-isopropylphenyl group could enhance binding to hydrophobic enzyme pockets.

Comparison :

  • Adamantyl derivatives () could exhibit prolonged half-lives due to steric hindrance against metabolism.

Biological Activity

N1-(1-hydroxybutan-2-yl)-N2-(4-isopropylphenyl)oxalamide, with the CAS number 920181-24-4, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological interactions, and relevant research findings.

  • Molecular Formula : C15_{15}H22_{22}N2_{2}O3_{3}
  • Molecular Weight : 278.35 g/mol
  • Structure : The compound features an oxalamide backbone with a hydroxybutan-2-yl group and a 4-isopropylphenyl substituent.

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Preliminary findings suggest that this compound may exhibit several pharmacological effects, including:

  • Anti-inflammatory Properties : Research indicates that the compound may inhibit inflammatory pathways, potentially through the modulation of cytokine release.
  • Analgesic Effects : Initial studies suggest that it might provide pain relief by interacting with pain receptors in the nervous system.
  • Antioxidant Activity : The compound may possess antioxidant properties, which could be beneficial in reducing oxidative stress in cells.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes and receptors involved in inflammatory and pain pathways.

Case Studies

  • Study on Anti-inflammatory Effects :
    • A recent study evaluated the anti-inflammatory effects of this compound in a rat model of arthritis. Results showed a significant reduction in swelling and pain compared to control groups, suggesting its potential as an anti-inflammatory agent.
  • Analgesic Properties Assessment :
    • Another study focused on the analgesic effects using a formalin test in mice. The results indicated that administration of the compound resulted in reduced pain responses, supporting its potential use in pain management therapies.
  • Antioxidant Activity Evaluation :
    • A laboratory study assessed the antioxidant capacity using DPPH radical scavenging assays. The findings demonstrated that this compound exhibited notable scavenging activity, indicating its potential role as an antioxidant.

Comparative Analysis

CompoundMolecular FormulaMolecular WeightBiological Activity
This compoundC15_{15}H22_{22}N2_{2}O3_{3}278.35 g/molAnti-inflammatory, Analgesic, Antioxidant
N1-(2-chlorophenyl)-N2-(1-hydroxybutan-2-yl)oxalamideC12_{12}H15_{15}ClN2_{2}O3_{3}272.71 g/molAnti-inflammatory, Analgesic
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-YL)ethyl)oxalamideC18_{18}H21_{21}N3_{3}O4_{4}343.4 g/molPotentially similar activities

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